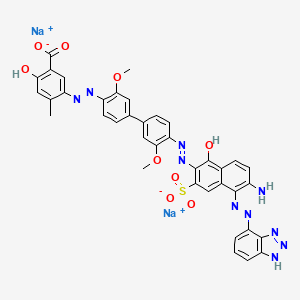
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline is an organic compound belonging to the imidazoline family This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and four methyl groups attached to the imidazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline with methanol in the presence of a catalyst to introduce the methoxy group. The hydroxy group can be introduced through subsequent reactions involving hydroxylation agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolines.
Applications De Recherche Scientifique
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a radical scavenger, antioxidant, or enzyme inhibitor, depending on the context of its use.
Comparaison Avec Des Composés Similaires
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: This compound shares a similar imidazoline core but has different substituents, leading to distinct properties and applications.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar structural motif but different functional groups.
Uniqueness: 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84316-11-0 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-hydroxy-4-methoxy-2,2,5,5-tetramethylimidazole |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)6(12-5)9-8(3,4)10(7)11/h11H,1-5H3 |
Clé InChI |
NPGIOQUORZXERY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NC(N1O)(C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
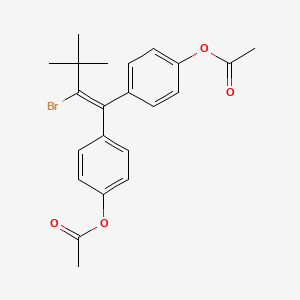
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
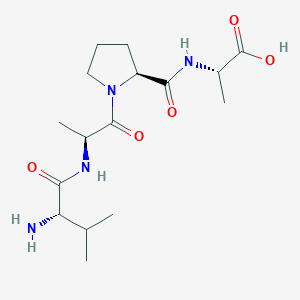
arsanium bromide](/img/structure/B14413822.png)
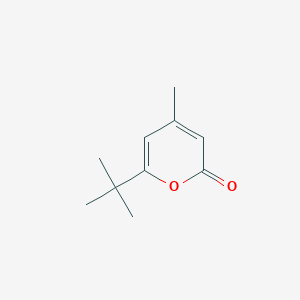
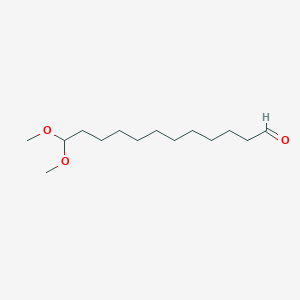
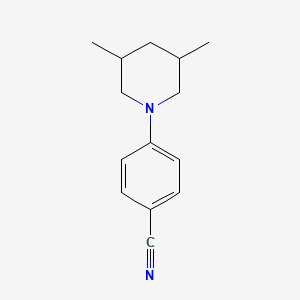
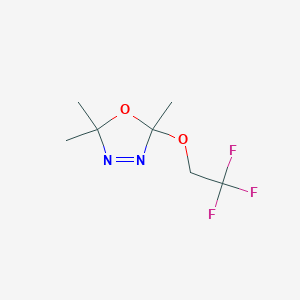
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
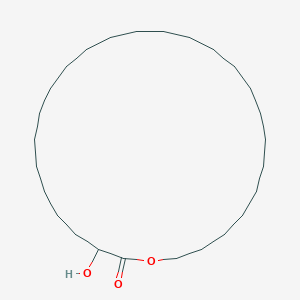
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
